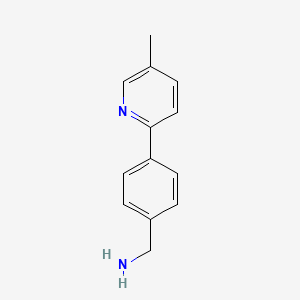

(4-(5-Methylpyridin-2-yl)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(5-Methylpyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methylpyridin-2-yl)phenyl)methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-Methylpyridin-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (4-(5-Methylpyridin-2-yl)phenyl)methanamine can be achieved through several methods, including the reduction of corresponding precursors or through direct amination processes. For instance, one method involves the reaction of 5-methylpyridin-2-amine with appropriate phenyl derivatives under controlled conditions to yield the target compound with high purity and yield. The chemical structure allows for various substitutions that can enhance its pharmacological properties.

Antitumor Potential

Recent studies have indicated that compounds related to this compound exhibit significant antitumor activities. For example, derivatives have been shown to enhance apoptosis in cancer cells when combined with conventional chemotherapy drugs. This combination therapy approach may improve treatment outcomes for conditions such as chronic myelogenous leukemia, where specific inhibitors can target mutated kinases involved in disease progression .

JAK2 Inhibition

A notable application of related compounds is their role as selective inhibitors of Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms. A derivative similar to this compound has demonstrated potent inhibition of JAK2 kinase activity, making it a candidate for further development in treating related hematological disorders .

Cardiovascular and Renal Diseases

The compound serves as an intermediate in the synthesis of finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Finerenone has been explored for its efficacy in treating cardiovascular and renal diseases, including heart failure and diabetic nephropathy. The synthesis pathway involving this compound allows for efficient production of finerenone with improved yields and reduced environmental impact compared to previous methods .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (4-(5-Methylpyridin-2-yl)phenyl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. These interactions can lead to a range of biological effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Methylpyridin-2-yl)methanamine: A closely related compound with similar chemical properties.

(4-Methylpyridin-2-yl)methanamine: Another similar compound with slight structural differences.

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

(4-(5-Methylpyridin-2-yl)phenyl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

(4-(5-Methylpyridin-2-yl)phenyl)methanamine, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a 5-methylpyridine moiety, which can significantly influence its reactivity and interaction with biological targets. The methyl group on the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The precise mechanisms may vary depending on the specific application:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or pyridine rings can lead to significant changes in potency and selectivity against target enzymes or receptors. For instance, modifications that enhance electron density or steric bulk can influence binding affinity and inhibitory activity.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Structure A | 2.47 | SIRT2 |

| Compound B | Structure B | 17.75 | SIRT2 |

| Compound C | Structure C | <0.03 | DHODH |

Biological Evaluation

Recent studies have highlighted the compound's potential in various biological assays:

- Inhibition Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further development against resistant strains of bacteria.

- Antimalarial Potential : Similar compounds have been tested for their efficacy against Plasmodium falciparum, demonstrating promising results that warrant further investigation into this compound's potential in malaria treatment.

Case Study 1: Inhibition of SIRT2

A study conducted by researchers focused on the inhibition of SIRT2 by derivatives similar to this compound. The research demonstrated that certain structural modifications led to enhanced inhibitory effects compared to existing inhibitors like AGK2, with IC50 values significantly lower than those previously reported for related compounds .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyridine-containing compounds, revealing that modifications to the pyridine ring increased activity against common bacterial strains. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity .

Eigenschaften

Molekularformel |

C13H14N2 |

|---|---|

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

[4-(5-methylpyridin-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C13H14N2/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8,14H2,1H3 |

InChI-Schlüssel |

PDHBNBUZIBZEBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.